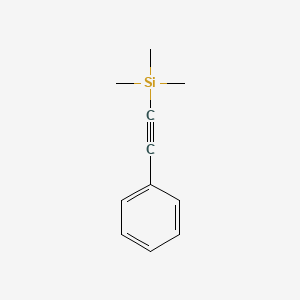

1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No. B1583190

Key on ui cas rn:

2170-06-1

M. Wt: 174.31 g/mol

InChI Key: UZIXCCMXZQWTPB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09108994B2

Procedure details

A reactor with a capacity of 40 mL, equipped with a magnetic stirrer was filled, under argon atmosphere, with 0.0085 g (0.015 mmol) of [{Ir(μ-Cl)(CO)2}2], and then with 8 mL of anhydrous and deoxidized toluene and 0.7 g (5.4 mmol) of NEt(i-Pr)2. The whole mixture was stirred until the starting iridium(I) complex was dissolved, and then 0.306 g (3mmol) of phenylacetylene and 0.96 g (4.8 mmol) of ISiMe3 were added to the resulting mixture. The reaction was carried out at a temperature of 80° C. until complete conversion of phenylacetylene. After the reaction was completed, the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order to remove the catalyst from the reaction mixture and then the residue was transferred onto a chromatographic column packed with silica gel and product was isolated using hexane as eluent. The solvent was initially evaporated from the eluate, and the residual product was distilled by means of the “trap-to-trap” technique at a reduced pressure to obtain 0.47 g of phenylethynyltrirnethylsilane, with a yield of 90%.

[Compound]

Name

{Ir(μ-Cl)(CO)2}2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.N(C(C)C)(C(C)C)CC.[C:17]1([C:23]#[CH:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.I[Si:26]([CH3:29])([CH3:28])[CH3:27]>CCCCCC>[C:17]1([C:23]#[C:24][Si:26]([CH3:29])([CH3:28])[CH3:27])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

|

Inputs

Step One

[Compound]

|

Name

|

{Ir(μ-Cl)(CO)2}2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N(CC)(C(C)C)C(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0.306 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

|

Name

|

|

|

Quantity

|

0.96 g

|

|

Type

|

reactant

|

|

Smiles

|

I[Si](C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The whole mixture was stirred until the starting iridium(I) complex

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reactor with a capacity of 40 mL, equipped with a magnetic stirrer

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst from the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

product was isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was initially evaporated from the eluate, and the residual product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled by means of the “trap-to-trap” technique at a reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C#C[Si](C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.47 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 89.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |